molecular formula C7H7BClFO2 B2392382 4-Chloro-5-fluoro-2-methylphenylboronic acid CAS No. 2055778-22-6

4-Chloro-5-fluoro-2-methylphenylboronic acid

Cat. No.: B2392382
CAS No.: 2055778-22-6
M. Wt: 188.39
InChI Key: QEYSNUIQZFUGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO2. This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-5-fluoro-2-methylphenylboronic acid is in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by this compound . This reaction enables the formation of complex organic compounds by connecting carbon atoms, which can have significant downstream effects in the synthesis of various pharmaceuticals and polymers .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which can influence its bioavailability in suzuki–miyaura reactions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH, temperature, and solvent conditions can all impact the efficacy and stability of this compound in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-5-fluoro-2-methylphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar borylation reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvent, catalyst, and reaction conditions are fine-tuned to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-2-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Chloro-5-fluoro-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to its analogs. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methyl) groups allows for fine-tuning of reactivity and selectivity in synthetic applications .

Properties

IUPAC Name

(4-chloro-5-fluoro-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYSNUIQZFUGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.